Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a bifunctional aromatic building block designed for multi-step, regioselective synthesis. Its value is defined by the specific spatial arrangement of its functional groups: a bromine atom at the 2-position, which serves as a highly reactive handle for carbon-carbon bond formation, and an amino group at the 5-position that acts as a nucleophile and directing group for subsequent cyclization reactions. This distinct ortho/meta relationship between the reactive sites is critical for the construction of specific fused heterocyclic systems that are otherwise difficult to access. [1]
Procuring a positional isomer, such as methyl 2-amino-5-bromobenzoate, or a different halide, like methyl 5-amino-2-chlorobenzoate, is synthetically prohibitive for many applications. The 2-bromo, 5-amino substitution pattern is specifically required for sequential cross-coupling and cyclization strategies where the newly formed group at C2 must be positioned ortho to the C5-amine's nitrogen for ring formation. [1] Altering this arrangement would prevent the target cyclization and lead to entirely different, undesired products. Furthermore, substituting the bromine with a less reactive chlorine atom would necessitate harsher reaction conditions for initial C-C bond forming reactions, potentially reducing yield and process efficiency. [2]
In the synthesis of precursors for 1H-pyrrolo[3,2-c]pyridine kinase inhibitors, Methyl 5-amino-2-bromobenzoate is used in a two-step sequence that is critically dependent on its specific substitution pattern. First, the 2-bromo position undergoes a Sonogashira coupling with an alkyne. The resulting intermediate, with the alkyne at C2 and the amine at C5, is then perfectly configured for an intramolecular cyclization to form the desired fused pyrrole ring system. [1] An isomer like methyl 2-amino-5-bromobenzoate would place the amino group adjacent to the ester, not the newly installed alkyne, making the formation of the target indole core impossible.
| Evidence Dimension | Regiochemical Outcome of Cyclization |
| Target Compound Data | Enables formation of the 7-substituted-1H-indole core structure after Sonogashira coupling at the 2-position and subsequent cyclization involving the 5-amino group. |
| Comparator Or Baseline | Positional isomers (e.g., methyl 2-amino-5-bromobenzoate) would fail to produce the target indole structure via this pathway. |
| Quantified Difference | Qualitatively distinct reaction outcomes (Target product vs. No target product). |
| Conditions | Step 1: Sonogashira coupling (PdCl2(PPh3)2, CuI, Et3N). Step 2: Iodine-mediated cyclization. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>] |
This specific isomer is required to obtain the correct heterocyclic scaffold, making it a non-substitutable precursor for this class of kinase inhibitors.
The carbon-bromine bond at the 2-position provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond. In the synthesis of an indole precursor, the Sonogashira coupling of Methyl 5-amino-2-bromobenzoate with trimethylsilylacetylene proceeded to completion, yielding the desired product quantitatively (crude yield >100%) under standard conditions with a Pd(II) catalyst. [1] Aryl bromides are well-established to be more reactive than aryl chlorides, often requiring lower catalyst loadings, milder temperatures, and shorter reaction times, which translates to improved process efficiency and throughput. [2]
| Evidence Dimension | Reactivity in Pd-Catalyzed C-C Coupling |
| Target Compound Data | Achieves quantitative conversion in Sonogashira coupling under standard PdCl2(PPh3)2/CuI catalysis. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>] |
| Comparator Or Baseline | Aryl chlorides generally exhibit lower reactivity, often requiring more active (and expensive) phosphine ligands or harsher conditions (higher temperatures) for comparable conversion. [<a href="https://doi.org/10.1021/cr050992x" target="_blank">2</a>] |
| Quantified Difference | Higher reaction efficiency and compatibility with milder process conditions compared to the chloro-analog. |
| Conditions | Sonogashira coupling using PdCl2(PPh3)2, CuI, Et3N in THF at room temperature. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>] |
Procuring the bromo-analog provides a more reliable and efficient process for the critical C-C bond-forming step, avoiding the process optimization challenges associated with less reactive chloro-analogs.
This compound is the designated starting material for synthetic routes that rely on a Sonogashira coupling at the 2-position followed by an amine-mediated cyclization onto the newly installed alkyne. This pathway is a validated method for producing functionalized indole and azaindole cores used in the development of protein kinase inhibitors. [1]
The high reactivity of the 2-bromo position makes this compound an ideal choice for researchers needing to install an alkyne functionality via Sonogashira coupling while preserving an amino group for subsequent transformations. This allows for the reliable, high-yield production of 2-alkynyl-5-aminobenzoate intermediates. [1]
Irritant